molecular formula C11H11FN2O B1453610 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline CAS No. 1184567-88-1

3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline

Cat. No.: B1453610
CAS No.: 1184567-88-1
M. Wt: 206.22 g/mol
InChI Key: GLBJFROTBIGLRG-UHFFFAOYSA-N
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Description

“3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline” is a chemical compound with the CAS Number: 1184567-88-1 . It has a molecular weight of 206.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Fluorescent Chemosensors Based on Related Compounds

Research has highlighted the use of compounds based on 4-methyl-2,6-diformylphenol (DFP) as important platforms for the development of chemosensors. These chemosensors have demonstrated high selectivity and sensitivity for detecting various metal ions, anions, and neutral molecules. The presence of formyl groups in DFP provides opportunities to modulate sensing selectivity and sensitivity, indicating that similar structures, such as 3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline, could potentially be explored for similar applications in fluorescent chemosensing (Roy, 2021).

Synthesis and Chemical Transformations

A practical synthesis method for related compounds, such as 2-fluoro-4-bromobiphenyl, has been reported, which is a key intermediate for the manufacture of various materials. This demonstrates the potential for exploring synthesis and transformation pathways for this compound, which could be valuable in the synthesis of pharmaceuticals or materials science applications (Qiu et al., 2009).

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds, including the study of regioselectivity in fluoropyridine metallation, showcases the potential for functionalization and derivatization of heterocyclic compounds. This research area could provide a framework for studying the chemical properties and reactivity of this compound, potentially leading to new materials or catalysts (Marsais & Quéguiner, 1983).

Amyloid Imaging in Alzheimer's Disease

While not directly related to the compound , the development of amyloid imaging ligands for Alzheimer's disease indicates the broader potential for novel compounds in biomedical imaging and diagnostics. Research into compounds with fluorescent or binding properties could contribute to the development of new diagnostic tools or therapeutic agents (Nordberg, 2007).

Safety and Hazards

The safety and hazards associated with “3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline” are not specified in the available data .

Properties

IUPAC Name

3-fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-8-2-3-10(4-11(8)12)13-5-9-6-14-15-7-9/h2-4,6-7,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBJFROTBIGLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CON=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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